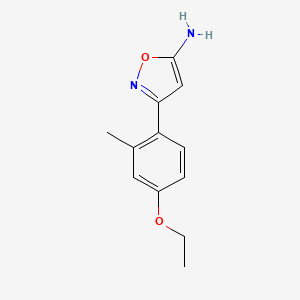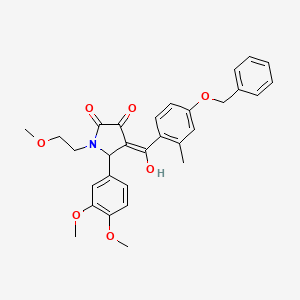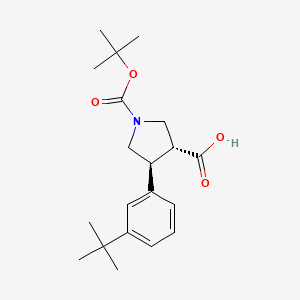
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This particular compound has a molecular weight of 218.25 g/mol and is used in various chemical research applications .
Vorbereitungsmethoden
The synthesis of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods typically employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides
Common conditions for these reactions include refluxing in ethanol or other solvents, and the major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)isoxazol-5-amine: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Methoxyphenyl)isoxazol-3-amine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(4-ethoxy-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-9-4-5-10(8(2)6-9)11-7-12(13)16-14-11/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
CCNQCHPECUOGIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2=NOC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)

![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)

![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)




![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)

